N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzamide
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Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzamide, commonly known as FIIN-3, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. The compound has been shown to inhibit the activity of fibroblast growth factor receptor (FGFR) kinases, which play a critical role in cancer and other diseases.
Scientific Research Applications
Organic Synthesis
The synthesis of indoles via domino reactions involving furan compounds has been explored, demonstrating the versatility of furan derivatives in constructing complex heterocyclic structures. For instance, the synthesis of indoles by domino reactions of 2-(tosylamino)benzyl alcohols with furfurylamines highlights the dual reactivity of the α-carbon of the furan ring, serving as both a nucleophile and an electrophile in the process (Uchuskin et al., 2014). This showcases the compound's role in facilitating complex transformations, contributing to the development of novel indole derivatives with potential applications in pharmaceuticals and materials science.
Biological Activity
Research into the biological activities of furan and indoline derivatives has yielded compounds with significant antibacterial, antiurease, and antioxidant activities. For example, the synthesis of 1,2,4-triazole Schiff base and amine derivatives, involving furan compounds, demonstrated effective antiurease and antioxidant activities (Sokmen et al., 2014). These findings suggest the potential for developing new therapeutic agents based on furan and indoline scaffolds, targeting various diseases and conditions.
Material Science
In the realm of material science, the enzymatic synthesis of biobased polyesters using furan derivatives as building blocks has been reported. This approach highlights the application of furan compounds in creating sustainable and biodegradable materials, offering a greener alternative to conventional petrochemical-based polymers (Jiang et al., 2014). The development of furan-based polyesters could have significant implications for various industries, including packaging, textiles, and biomedicine, by providing materials with reduced environmental impact.
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-6-4-8-18(14-16)22(25)23-15-20(21-10-5-13-26-21)24-12-11-17-7-2-3-9-19(17)24/h2-10,13-14,20H,11-12,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHRZAKADKPVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322607 |
Source
|
Record name | N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51089997 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide | |
CAS RN |
898432-69-4 |
Source
|
Record name | N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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